molecular formula C10H20N2O2 B12886306 (2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol

(2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol

Cat. No.: B12886306
M. Wt: 200.28 g/mol
InChI Key: CAYLVMUUXWDLQS-KXUCPTDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a cyclopentylamino group and two hydroxyl groups, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and cyclopentylamine.

    Formation of Intermediate: The intermediate is formed through a series of reactions including alkylation, reduction, and protection-deprotection steps.

    Final Product: The final product is obtained by introducing the hydroxyl groups through selective oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

    Catalysts: Using efficient catalysts to increase yield and reduce reaction time.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further explored for their chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.

Industry

In the industry, this compound can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-2-((Cyclohexylamino)methyl)pyrrolidine-3,4-diol
  • (2R,3R,4S)-2-((Cyclopropylamino)methyl)pyrrolidine-3,4-diol
  • (2R,3R,4S)-2-((Cyclobutylamino)methyl)pyrrolidine-3,4-diol

Uniqueness

(2R,3R,4S)-2-((Cyclopentylamino)methyl)pyrrolidine-3,4-diol is unique due to its specific cyclopentylamino substitution, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

(2R,3R,4S)-2-[(cyclopentylamino)methyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C10H20N2O2/c13-9-6-12-8(10(9)14)5-11-7-3-1-2-4-7/h7-14H,1-6H2/t8-,9+,10-/m1/s1

InChI Key

CAYLVMUUXWDLQS-KXUCPTDWSA-N

Isomeric SMILES

C1CCC(C1)NC[C@@H]2[C@H]([C@H](CN2)O)O

Canonical SMILES

C1CCC(C1)NCC2C(C(CN2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.